3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline
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Overview
Description
3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Mechanism of Action
Target of Action
Compounds with similar structures, such as quinoline-chalcone hybrids, have been found to play an important role in medicinal chemistry, especially in the identification and development of potential anticancer agents .
Mode of Action
It’s worth noting that compounds with similar structures have shown promising antifungal activity against various pathogenic strains of fungi . This suggests that the compound may interact with its targets to disrupt essential biological processes in these organisms.
Biochemical Pathways
Given the compound’s potential antifungal activity , it may interfere with the biochemical pathways essential for the survival and proliferation of fungi.
Result of Action
Similar compounds have shown significant antifungal activity , suggesting that this compound may also exert its effects by inhibiting the growth of fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxythiophenol in the presence of a base, followed by cyclization with an appropriate reagent to form the quinoline ring. Common reagents used in this synthesis include phosphorus oxychloride (POCl3) and polyphosphoric acid (PPA). The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated and nucleophilically substituted derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-4-substituted pyrazole derivatives: Known for their antifungal and antitubercular activities.
4-Chlorophenyl mercaptan: Used in various chemical syntheses.
Uniqueness
3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline stands out due to its unique combination of a quinoline core with chlorophenyl and methoxyphenyl sulfanyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfanylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNOS/c1-25-18-10-12-19(13-11-18)26-22-20(15-6-8-17(23)9-7-15)14-16-4-2-3-5-21(16)24-22/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWSKZWJOMIWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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